Cas no 119062-05-4 ((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-aspartic acid)

Technical Introduction: (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-aspartic acid (Fmoc-L-Asp-OH) is a protected derivative of L-aspartic acid, widely used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as an amine-protecting moiety, offering stability under basic conditions while being readily cleaved under mild acidic conditions. This compound is particularly valued for its high purity, compatibility with standard SPPS protocols, and efficient incorporation into peptide chains. Its carboxyl side chain can be further protected (e.g., as a tert-butyl ester) to prevent unwanted side reactions. Fmoc-L-Asp-OH is essential for synthesizing peptides with aspartic acid residues, ensuring precise control over sequence and minimizing racemization risks. Its reliability makes it a staple in both research and industrial peptide production.
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-aspartic acid structure
119062-05-4 structure
Product Name:(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-aspartic acid
CAS No:119062-05-4
MF:C19H17NO6
MW:355.341385602951
MDL:MFCD00237654
CID:63402
PubChem ID:7019016
Update Time:2025-11-02

(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-aspartic acid Chemical and Physical Properties

Names and Identifiers

    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)succinic acid
    • N-(9-FLUORENYLMETHOXYCARBONYL)-L-ASPARTIC ACID
    • N-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-L-ASPARTIC ACID
    • N-ALPHA-(9-FLUORENYLMETHOXYCARBONYL)-L-ASPARTIC ACID
    • N-FMOC-L-ASPARTIC ACID
    • FMOC-L-ASP-OH
    • FMOC-ASP-OH
    • FMOC-ASPARTIC ACID
    • N-Fmoc-L-Asparagine (DOD)
    • N-Fmoc-L-Asparagine
    • Fmoc-L-aspartic acid
    • N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartic acid
    • Fmoc-DL-Asp-OH
    • N-FMoc-L-AspaD23-Ragine
    • N-alpha-FMoc-L-aspartic acid
    • N-Fmoc-L-Asparagine ,98%
    • N-Fmoc-L-aspartic acid ,98%
    • (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)succinic acid
    • Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
    • C19H17NO6
    • fmoc-aspartate
    • FmocAsp
    • Fmoc-Asp
    • PubChem10004
    • KSDTXRUIZMTBNV-INIZCTEOSA-N
    • CF-
    • N-Fmoc-L-Aspartic Acid(119062-05-4)
    • N-Fmoc-L-Aspartic Acid:(119062-05-4)
    • (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-aspartic acid
    • Fmoc-Asp-OH,98%
    • DTXSID80427054
    • MFCD00237654
    • AS-47083
    • EN300-81347
    • AC-17109
    • F0452
    • (S)-2-(9H-fluoren-9-ylmethoxycarbonyl-amino)succinic acid
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioic acid
    • J-300072
    • AKOS015910142
    • PD196883
    • N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-15N acid
    • HY-W013182
    • AM81590
    • Q-101796
    • 119062-05-4
    • CS-W013898
    • L-ASPARTIC ACID, N-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-
    • (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanedioic acid
    • SCHEMBL378041
    • F11939
    • (2S)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}BUTANEDIOIC ACID
    • (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]butanedioic acid
    • 9QJ6APP2GU
    • MDL: MFCD00237654
    • Inchi: 1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1
    • InChI Key: KSDTXRUIZMTBNV-INIZCTEOSA-N
    • SMILES: O(C(N[C@H](C(=O)O)CC(=O)O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 355.10561
  • Monoisotopic Mass: 355.106
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 528
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 113
  • XLogP3: 2.2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.3990
  • Melting Point: 195-200°C
  • Boiling Point: 587.2°C at 760 mmHg
  • Flash Point: 308.9±28.7 °C
  • Refractive Index: 1.628
  • Water Partition Coefficient: Soluble in methanol, and water.
  • PSA: 112.93
  • LogP: 2.84390
  • Solubility: Not determined

(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-aspartic acid Security Information

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(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-aspartic acid Suppliers

Amadis Chemical Company Limited
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(CAS:119062-05-4)(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-aspartic acid
Order Number:A804192
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Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:42
Price ($):248.0
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:119062-05-4)Fmoc-L-aspartic acid
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:119062-05-4)Fmoc-L-天冬氨酸
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:54
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Additional information on (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-aspartic acid

Comprehensive Guide to (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-aspartic acid (CAS No. 119062-05-4)

(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-aspartic acid, commonly referred to as Fmoc-L-aspartic acid, is a crucial building block in peptide synthesis and pharmaceutical research. With the CAS number 119062-05-4, this compound plays a pivotal role in modern biochemistry and drug development. Its unique structure, featuring the Fmoc protecting group, makes it indispensable for researchers working on complex peptide sequences and therapeutic agents.

The growing demand for peptide-based therapeutics has brought compounds like Fmoc-L-aspartic acid into the spotlight. As the pharmaceutical industry increasingly focuses on targeted drug delivery and biocompatible materials, this amino acid derivative has gained significant attention. Recent studies highlight its importance in developing treatments for metabolic disorders and neurological conditions, aligning with current healthcare trends toward personalized medicine.

From a chemical perspective, Fmoc-L-aspartic acid demonstrates excellent stability under standard peptide synthesis conditions. The Fmoc group provides protection for the amino functionality during coupling reactions while allowing for mild deprotection conditions. This characteristic makes it particularly valuable for solid-phase peptide synthesis (SPPS), a technique widely used in both academic and industrial settings. Researchers often search for information about Fmoc-protected amino acids solubility and optimal coupling conditions, which are critical parameters for successful synthesis.

The application spectrum of CAS 119062-05-4 extends beyond traditional peptide chemistry. In material science, it serves as a precursor for biofunctionalized surfaces and smart biomaterials. The compound's ability to introduce negative charges through its aspartic acid moiety makes it valuable for creating pH-responsive systems. These properties answer the growing market need for environmentally responsive materials in medical devices and controlled release systems.

Quality control aspects of Fmoc-L-aspartic acid frequently appear in scientific discussions. Purity assessment through HPLC analysis and chiral purity verification are common topics among researchers. The compound typically shows excellent stability when stored properly, addressing another frequently asked question about storage conditions for Fmoc-amino acids. Most suppliers recommend storage at -20°C under inert atmosphere to maintain optimal quality.

Market trends indicate rising interest in green chemistry approaches for producing protected amino acids like 119062-05-4. Environmentally conscious synthesis methods and reduced solvent waste protocols are becoming increasingly important selection criteria for research institutions and pharmaceutical companies. This aligns with broader industry movements toward sustainable chemical production and green laboratory practices.

For researchers exploring peptide drug conjugates or biomaterial engineering, understanding the handling characteristics of Fmoc-L-aspartic acid is essential. The compound's water solubility profile and compatibility with common coupling reagents are frequently discussed technical parameters. Recent innovations in continuous flow peptide synthesis have further highlighted the importance of such well-characterized building blocks.

The analytical characterization of (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-aspartic acid typically involves multiple techniques. NMR spectroscopy confirms the structure and purity, while mass spectrometry provides molecular weight verification. These analytical methods address common quality concerns in peptide synthesis, where impurities can significantly impact final product yields and properties.

Looking toward future applications, CAS 119062-05-4 is finding new roles in nanotechnology and drug delivery systems. Its molecular structure allows for precise spatial organization in self-assembling systems, making it valuable for creating advanced functional materials. These emerging applications respond to the increasing demand for multifunctional biomolecules in cutting-edge medical research.

In conclusion, Fmoc-L-aspartic acid remains a fundamental tool in modern chemical biology. Its combination of chemical stability, well-established deprotection chemistry, and versatile applications ensures its continued importance in scientific research. As peptide therapeutics and biomaterials continue to grow as research areas, compounds like 119062-05-4 will maintain their critical role in advancing these fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:119062-05-4)(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-aspartic acid
A804192
Purity:99%
Quantity:500g
Price ($):248.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:119062-05-4)Fmoc-L-aspartic acid
sfd11296
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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